molecular formula C16H7ClFN3O2S B12907063 4-[(3-Chloro-4-fluorophenyl)sulfanyl]-6-nitroquinoline-3-carbonitrile CAS No. 928779-55-9

4-[(3-Chloro-4-fluorophenyl)sulfanyl]-6-nitroquinoline-3-carbonitrile

Cat. No.: B12907063
CAS No.: 928779-55-9
M. Wt: 359.8 g/mol
InChI Key: ANCQIYXWEJUUAG-UHFFFAOYSA-N
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Description

4-[(3-Chloro-4-fluorophenyl)sulfanyl]-6-nitroquinoline-3-carbonitrile is a synthetic organic compound designed for research and development applications, particularly in medicinal chemistry. This molecule incorporates a quinoline core, which is a recognized privileged structure in drug discovery due to its presence in compounds with a broad range of pharmacological activities . The specific substitution pattern on the quinoline scaffold is strategic; the 6-nitro group is a feature known to be of interest in the synthesis of bioactive compounds, including those with potential anticancer properties . The carbonitrile moiety at the 3-position is a common functional group that can influence the compound's electronic properties and serve as a versatile handle for further synthetic derivatization. The 4-[(3-chloro-4-fluorophenyl)sulfanyl] side chain introduces a biaryl sulfide element, which can be critical for molecular recognition and interaction with biological targets. Quinoline derivatives are extensively investigated for their cytotoxic properties and have been shown to inhibit cancer cell growth through various mechanisms, such as cell cycle arrest, induction of apoptosis, and inhibition of tubulin polymerization or topoisomerase enzymes . The presence of a nitrophenyl group in related tetrahydroisoquinoline systems has been associated with moderate to strong activity against specific cancer cell lines, such as pancreatic cancer (PACA-2) and lung carcinoma (A549) . This compound is intended for research use only and is not approved for use in humans or animals. Researchers can employ it as a key intermediate in organic synthesis or as a candidate molecule for in vitro biological screening in the pursuit of novel therapeutic agents.

Properties

CAS No.

928779-55-9

Molecular Formula

C16H7ClFN3O2S

Molecular Weight

359.8 g/mol

IUPAC Name

4-(3-chloro-4-fluorophenyl)sulfanyl-6-nitroquinoline-3-carbonitrile

InChI

InChI=1S/C16H7ClFN3O2S/c17-13-6-11(2-3-14(13)18)24-16-9(7-19)8-20-15-4-1-10(21(22)23)5-12(15)16/h1-6,8H

InChI Key

ANCQIYXWEJUUAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1[N+](=O)[O-])SC3=CC(=C(C=C3)F)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthesis of 3-Chloro-4-fluoroaniline

The 3-chloro-4-fluoroaniline is a critical intermediate for the sulfanyl substitution. It is commonly prepared by catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene using platinum on carbon (Pt/C) catalyst under hydrogen atmosphere.

Parameter Condition Result
Catalyst 1% Pt/C
Temperature 50–100 °C
Pressure 0.1–5.0 MPa
Reaction Time 1–10 hours
Purity of product 99.5–99.7%
Yield 94–96%

This method is scalable from laboratory to industrial scale, with yields consistently above 90% and high purity of the aniline product.

Construction of the Quinoline-3-carbonitrile Core

Formation of 4-Chloro-3-cyano-6-nitroquinoline Intermediate

The quinoline core bearing the 6-nitro and 3-cyano substituents is typically synthesized via cyclization reactions starting from quinoline-3-carboxylic acid derivatives. The carboxylic acid group is converted to an acyl imidazole intermediate using carbonyldiimidazole in an inert solvent such as dimethylformamide (DMF). Subsequent treatment with ammonia yields the corresponding amide, which upon dehydration with agents like trifluoroacetic anhydride or phosphorus pentoxide forms the 3-cyanoquinoline structure.

Step Reagents/Conditions Outcome
Carboxylic acid to acyl imidazole Carbonyldiimidazole, DMF, heat Acyl imidazole intermediate
Amide formation Ammonia addition Quinoline-3-carboxamide
Dehydration Trifluoroacetic anhydride or P2O5, pyridine 3-Cyanoquinoline derivative

This sequence is well-documented and provides a reliable route to quinoline-3-carbonitriles with nitro substitution at position 6.

Introduction of the Sulfanyl Group: Formation of 4-[(3-Chloro-4-fluorophenyl)sulfanyl] Substituent

Nucleophilic Aromatic Substitution (S_NAr) Approach

The sulfanyl linkage is introduced by nucleophilic aromatic substitution of a suitable leaving group (e.g., chloro or fluoro) on the quinoline ring with the thiol or thiolate derivative of 3-chloro-4-fluorophenyl.

  • The 4-position of the quinoline ring, often bearing a good leaving group such as chlorine, is reacted with 3-chloro-4-fluorophenyl thiol or its sodium salt.
  • The reaction is typically carried out in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) or mixtures with alcohols.
  • Heating under reflux or elevated temperatures (60–100 °C) for several hours ensures completion.
Parameter Condition Notes
Solvent DMF, DMSO, or alcohol mixtures Polar aprotic preferred
Temperature 60–100 °C Reflux conditions
Reaction time 1–6 hours Monitored by TLC or HPLC
Base Sodium hydrosulfide or thiolate salt Facilitates nucleophilic attack

This method yields the desired sulfanyl-substituted quinoline with high regioselectivity and good yields.

Final Functional Group Adjustments and Purification

  • After sulfanyl substitution, the nitro group at position 6 and the cyano group at position 3 remain intact.
  • The crude product is typically purified by recrystallization from suitable solvents such as isobutyl acetate or nitromethane mixtures, heated at around 60 °C for 1 hour to obtain crystalline forms with high purity.
  • Additional purification steps may include washing with hexanes and drying under reduced pressure.

Summary Table of Preparation Steps

Step No. Reaction Stage Key Reagents/Conditions Yield/Outcome
1 Hydrogenation of 3-chloro-4-fluoronitrobenzene 1% Pt/C, H2, 50–100 °C, 0.1–5.0 MPa, 1–10 h 94–96% yield, 99.5–99.7% purity
2 Quinoline-3-carboxylic acid to 3-cyanoquinoline Carbonyldiimidazole, ammonia, dehydration agents High yield of 3-cyanoquinoline
3 Sulfanyl substitution at 4-position 3-chloro-4-fluorophenyl thiol, DMF/DMSO, reflux Good regioselectivity, high yield
4 Purification Recrystallization in isobutyl acetate/nitromethane Crystalline product, high purity

Research Findings and Notes

  • The catalytic hydrogenation method for preparing 3-chloro-4-fluoroaniline is robust and scalable, with consistent high purity and yield, critical for downstream sulfanyl coupling.
  • The use of carbonyldiimidazole and ammonia for amide formation followed by dehydration is a classical and efficient approach to generate the cyanoquinoline core.
  • The nucleophilic aromatic substitution for sulfanyl introduction benefits from polar aprotic solvents and controlled heating, ensuring selective substitution without affecting sensitive groups like nitro and cyano.
  • Crystallization conditions significantly affect the purity and polymorphic form of the final compound, which is important for pharmaceutical applications.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at position 6 undergoes selective reduction under catalytic hydrogenation or metal hydride conditions:

Reaction ConditionsReagents/CatalystsProducts FormedYieldSource
Hydrogenation (H₂, 50 psi)10% Pd/C, ethanol, 25°C6-Amino derivative82%
Sodium dithionite (Na₂S₂O₄)NH₄Cl buffer, H₂O, 60°C6-Amino-3-cyanoquinoline intermediate75%
Zinc dust (Zn)Acetic acid, refluxPartial reduction to hydroxylamine48%

The 6-amino derivative is critical for further functionalization in drug discovery (e.g., kinase inhibitor synthesis) .

Sulfanyl Group Substitution

The sulfanyl (-S-) linker at position 4 participates in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects of adjacent groups:

Reaction TypeConditionsProductsApplicationsSource
AlkylationK₂CO₃, DMF, 80°C4-Alkoxy derivativesSolubility modulation
AminolysisNH₃/MeOH, 100°C, sealed tube4-Anilinoquinoline analogsAnticancer agents
Oxidation (to sulfone)mCPBA, CH₂Cl₂, 0°C → RTSulfone derivativeMetabolic stability

Notably, substitution with morpholine or piperidine fragments enhances bioavailability in medicinal chemistry applications .

Cyano Group Reactivity

The 3-cyano group participates in cycloaddition and hydrolysis reactions:

ReactionConditionsProductsNotesSource
Hydrolysis to carboxylic acidH₂SO₄ (conc.), refluxQuinoline-3-carboxylic acidRequires harsh conditions
Tetrazole formationNaN₃, NH₄Cl, DMF, 120°C3-TetrazolylquinolineBioisostere for COOH
Grignard additionRMgX, THF, -78°C → RT3-Ketone derivativesLow yields (≤35%)

Ring Functionalization

The quinoline core undergoes electrophilic substitution under controlled conditions:

PositionReactionReagents/ConditionsProductsSource
C-8BrominationBr₂, FeBr₃, CHCl₃, 0°C8-Bromo derivative
C-5NitrationHNO₃/H₂SO₄, 0°C5,6-Dinitroquinoline
C-7MethoxylationNaOMe, CuI, DMSO, 120°C7-Methoxy analog

Biological Activity Correlation

Reaction products exhibit modified biological profiles:

Derivative TypeKey ModificationBioactivity (IC₅₀)TargetSource
6-AminoNitro → NH₂12 nM (EGFR inhibition)Oncology
4-MorpholinylSulfanyl → morpholine8 nM (HER2 inhibition)Breast cancer
SulfoneSulfanyl → SO₂Improved metabolic half-lifeProdrug optimization

Comparative Reactivity

The compound’s reactivity differs from structurally similar agents:

CompoundNitro Group ReactivitySulfanyl Substitution Rate
4-(Chlorophenyl)-6-nitroquinolineModerateLow (Cl deactivation)
6-Methyl-4-(3-chloroanilino)quinolineInertHigh (SNAr favored)
Target Compound High Moderate

Data adapted from synthetic studies .

Scientific Research Applications

Antibacterial Activity

Research indicates that 4-[(3-Chloro-4-fluorophenyl)sulfanyl]-6-nitroquinoline-3-carbonitrile exhibits notable antibacterial properties. Studies have shown its efficacy against a range of bacterial strains, suggesting potential applications in the development of new antibacterial agents. The compound's mechanism of action may involve interference with bacterial cell wall synthesis or function, although specific pathways remain to be fully elucidated.

Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary studies indicate that it can inhibit the proliferation of various cancer cell lines. The presence of the nitro and cyano groups likely plays a crucial role in modulating cellular pathways involved in apoptosis and cell cycle regulation. Detailed investigations into its mechanism of action are ongoing, focusing on how it interacts with specific molecular targets within cancer cells.

Interaction Studies

Interaction studies involving 4-[(3-Chloro-4-fluorophenyl)sulfanyl]-6-nitroquinoline-3-carbonitrile have revealed its binding affinity to specific enzymes and receptors implicated in disease pathways. Understanding these interactions is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multiple steps that require controlled conditions, including strong acids or bases and precise temperature regulation to optimize yield and purity. The synthesis methods may be further refined for industrial scalability, highlighting its potential as a versatile building block in drug development.

Case Study 1: Antibacterial Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the antibacterial efficacy of 4-[(3-Chloro-4-fluorophenyl)sulfanyl]-6-nitroquinoline-3-carbonitrile against multi-drug resistant strains of bacteria. The results demonstrated significant inhibition zones compared to control compounds, suggesting that this compound could serve as a lead candidate for developing new antibiotics.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of this compound against human breast cancer cell lines. The findings indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis. These results support further exploration into the therapeutic potential of this compound in oncology.

Mechanism of Action

The mechanism of action of 4-((3-Chloro-4-fluorophenyl)thio)-6-nitroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interfere with cellular processes, such as enzyme inhibition or DNA interaction. The presence of the nitro and cyano groups plays a crucial role in its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Key structural variations among analogs include:

  • Linker groups: Sulfanyl (S-), phenoxy (O-), or amino (NH-).
  • Substituents: Nitro (-NO₂), cyano (-CN), ethoxy (-OCH₂CH₃), trifluoromethyl (-CF₃), and halogen positioning.
  • Core heterocycles: Quinoline, pyridine, or tetrahydroquinoline.
Table 1: Structural and Electronic Comparisons
Compound Name Core Structure Position 4 Substituent Position 6/Other Substituents Key Properties/Activity
4-[(3-Chloro-4-fluorophenyl)sulfanyl]-6-nitroquinoline-3-carbonitrile Quinoline S-(3-Cl-4-F-C₆H₃) -NO₂ (pos. 6), -CN (pos. 3) High electrophilicity (Nitro, CN)
4-(3-Chloro-4-fluorophenoxy)-6-nitroquinoline-3-carbonitrile Quinoline O-(3-Cl-4-F-C₆H₃) -NO₂ (pos. 6), -CN (pos. 3) Reduced lipophilicity vs. S-linker
6-Amino-4-[(3-chloro-4-fluorophenyl)amino]-7-ethoxyquinoline-3-carbonitrile Quinoline NH-(3-Cl-4-F-C₆H₃) -NH₂ (pos. 6), -OCH₂CH₃ (pos.7 Enhanced H-bonding (NH), solubility
Pelitinib (EKB-569) Quinoline NH-(3-Cl-4-F-C₆H₃) -OCH₂CH₃ (pos.7), butenamide Anticancer (EGFR inhibition)
2-Chloro-4-(3-fluorophenyl)-6-methyl-tetrahydroquinoline-3-carbonitrile Tetrahydroquinoline Cl (pos.2), 3-F-C₆H₄ (pos.4) -CH₃ (pos.6) Rigid core, potential CNS activity
6-(4-Cl-C₆H₄)-2-(2,4-diCl-C₆H₃O)-4-CF₃-pyridine-3-carbonitrile Pyridine 2,4-diCl-phenoxy -CF₃ (pos.4), -CN (pos.3) High metabolic stability (CF₃)

Biological Activity

4-[(3-Chloro-4-fluorophenyl)sulfanyl]-6-nitroquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique chemical structure and potential biological activities. The compound features a quinoline core with various functional groups, including a nitro group, a cyano group, and a thioether linkage, which contribute to its diverse biological interactions. This article explores the biological activity of this compound, focusing on its antibacterial and anticancer properties, along with relevant research findings and case studies.

  • Molecular Formula : C16H7ClFN3O2S
  • Molecular Weight : 359.8 g/mol
  • IUPAC Name : 4-(3-chloro-4-fluorophenyl)sulfanyl-6-nitroquinoline-3-carbonitrile

Antibacterial Activity

Research indicates that 4-[(3-Chloro-4-fluorophenyl)sulfanyl]-6-nitroquinoline-3-carbonitrile exhibits significant antibacterial properties. The presence of the nitro and cyano groups is believed to enhance its interaction with bacterial enzymes, potentially disrupting their function. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent.

Anticancer Activity

The compound has also been studied for its efficacy against several cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis in cancer cells, likely through the modulation of key signaling pathways related to cell proliferation and survival. In vitro studies have demonstrated that 4-[(3-Chloro-4-fluorophenyl)sulfanyl]-6-nitroquinoline-3-carbonitrile can effectively reduce cell viability in specific cancer types.

Case Studies

  • Antibacterial Efficacy : A study conducted on various strains of Escherichia coli and Staphylococcus aureus revealed that the compound exhibited minimum inhibitory concentrations (MIC) comparable to existing antibiotics. This suggests potential utility in treating infections caused by resistant strains.
  • Cancer Cell Line Studies : In vitro assays using human breast cancer (MCF-7) and lung cancer (A549) cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability, with IC50 values indicating potent activity at low concentrations.

Interaction Studies

Interaction studies have shown that 4-[(3-Chloro-4-fluorophenyl)sulfanyl]-6-nitroquinoline-3-carbonitrile binds effectively to specific enzymes involved in disease pathways. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-(Chlorophenyl)-6-nitroquinolineChlorine instead of fluorineAntimicrobial properties
6-Methyl-4-(3-chloroanilino)quinolineMethyl substitutionAnticancer activity
5-NitroquinolineNitro group at different positionAntibacterial effects

This table highlights the diversity within quinoline derivatives while emphasizing the unique attributes of 4-[(3-Chloro-4-fluorophenyl)sulfanyl]-6-nitroquinoline-3-carbonitrile due to its specific substitutions, which may enhance its biological efficacy compared to others.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[(3-Chloro-4-fluorophenyl)sulfanyl]-6-nitroquinoline-3-carbonitrile?

  • Methodology : A typical approach involves nucleophilic aromatic substitution (SNAr) between 6-nitroquinoline-3-carbonitrile derivatives and 3-chloro-4-fluorothiophenol. Key steps include:

  • Activation of the quinoline core via nitro-group-directed electrophilic substitution.
  • Thioether bond formation under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to introduce the 3-chloro-4-fluorophenylsulfanyl moiety .
  • Purification via column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate).

Q. Which analytical techniques are recommended for structural characterization?

  • Methodology :

  • X-ray crystallography : Resolve the crystal structure using SHELXL for refinement, ensuring accurate bond-length and angle measurements .
  • NMR spectroscopy : Assign peaks using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) with a focus on the deshielded nitrile carbon (~110–115 ppm) and aromatic protons .
  • Mass spectrometry : Confirm molecular weight via HRMS (ESI+) with isotopic pattern matching for chlorine/fluorine .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodology :

  • Perform accelerated stability studies in solvents (e.g., DMSO, aqueous buffers) at 25°C, 40°C, and 60°C, monitoring degradation via HPLC-UV at 254 nm.
  • Evaluate photostability under UV light (300–400 nm) for 24–72 hours, noting nitro-group reduction or thioether oxidation .

Advanced Research Questions

Q. How can contradictions between theoretical and experimental spectroscopic data be resolved?

  • Methodology :

  • Compare experimental ¹H NMR chemical shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)) to identify discrepancies in aromatic proton environments .
  • Analyze X-ray torsion angles (e.g., C–S–C–Cl/F) to assess steric or electronic effects influencing spectral deviations .
  • Cross-validate using 2D NMR (COSY, NOESY) to confirm spatial proximity of substituents .

Q. What strategies optimize the nitro group’s reactivity for derivatization?

  • Methodology :

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) to amine intermediates for coupling reactions. Monitor reaction progress to avoid over-reduction .
  • Electrophilic substitution : Activate the nitro group via nitration or sulfonation, using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent decomposition .
  • Photocatalytic modification : Employ UV irradiation with TiO₂ nanoparticles to generate reactive intermediates for functionalization .

Q. How can researchers design kinase inhibition assays to evaluate bioactivity?

  • Methodology :

  • Kinase selection : Target EGFR or VEGFR kinases, given structural similarities to Gefitinib analogs containing 3-chloro-4-fluorophenyl motifs .
  • Assay protocol : Use fluorescence-based ADP-Glo™ assays with ATP concentrations near Km values. Include staurosporine as a positive control.
  • Data analysis : Calculate IC₅₀ values via nonlinear regression (GraphPad Prism) and validate with Western blotting for phospho-kinase inhibition .

Q. How to address discrepancies in pharmacological data across studies?

  • Methodology :

  • Meta-analysis : Compare IC₅₀ values from independent studies, adjusting for assay conditions (e.g., ATP concentration, cell lines). Use ANOVA to identify statistically significant variations .
  • Molecular docking : Perform in silico simulations (AutoDock Vina) to evaluate binding affinity differences due to protein conformational states .
  • Solubility correction : Normalize activity data against solubility limits (measured via nephelometry) to account for bioavailability differences .

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